di-tert-Butyldichlorosilane

Catalog No.
S1513758
CAS No.
18395-90-9
M.F
C8H18Cl2Si
M. Wt
213.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butyldichlorosilane

CAS Number

18395-90-9

Product Name

di-tert-Butyldichlorosilane

IUPAC Name

ditert-butyl(dichloro)silane

Molecular Formula

C8H18Cl2Si

Molecular Weight

213.22 g/mol

InChI

InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

PDYPRPVKBUOHDH-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl

Origin and Significance

DTBSCl₂ is a synthetic compound not found naturally. Its significance lies in its ability to reversibly protect hydroxyl (OH) functionalities in organic molecules. This protection allows for selective modification of other parts of the molecule without affecting the OH group. DTBSCl₂ is valued for its ease of introduction and removal under mild conditions, making it a versatile tool in organic synthesis [].


Molecular Structure Analysis

Key Features

DTBSCl₂ has a central silicon (Si) atom bonded to two chlorine (Cl) atoms and two tert-butyl groups [(CH₃)₃C] []. The tert-butyl groups are bulky and electron-donating, influencing the reactivity of the Si-Cl bonds.

Notable Aspects

The steric hindrance caused by the tert-butyl groups makes the Si-Cl bonds less reactive towards nucleophiles compared to other dichlorosilanes. This controlled reactivity allows for selective protection of OH groups in the presence of other reactive functionalities.


Chemical Reactions Analysis

Synthesis

DTBSCl₂ is typically synthesized by the reaction of tert-butyllithium [(CH₃)₃CLi] with silicon tetrachloride (SiCl₄) [].

(CH₃)₃CLi + SiCl₄ → DTBSCl₂ + 2 LiCl

Protection of Alcohols

DTBSCl₂ reacts with alcohols (ROH) in the presence of a base (e.g., pyridine) to form silyl ethers (ROSi(CH₃)₃Cl₂).

ROH + DTBSCl₂ + Pyridine → ROSi(CH₃)₃Cl₂ + PyH⁺Cl⁻ (Pyridine becomes pyridinium after accepting a proton)

Deprotection

The tert-butyl group can be removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the original alcohol.

ROSi(CH₃)₃Cl₂ + H⁺ → ROH + (CH₃)₃CSiCl₂⁺

Other Reactions

DTBSCl₂ can also participate in reactions like hydrosilylation and reductive coupling, but these are less common applications.


Physical And Chemical Properties Analysis

  • Melting Point: -15 °C (literature) []
  • Boiling Point: 190 °C/729 mmHg (literature) []
  • Density: 1.009 g/mL at 25 °C (literature) []
  • Solubility: Soluble in most organic solvents, immiscible with water []
  • Stability: Moisture sensitive, reacts with water to form hydrochloric acid (HCl) []

DTBSCl₂ acts as a protecting group by forming a silyl ether with an alcohol. The bulky tert-butyl groups shield the OH group from reacting with other reagents. The Si-O bond is stable under various reaction conditions, allowing for selective modification of other functionalities in the molecule. Deprotection with acid cleaves the Si-O bond, regenerating the original alcohol.

  • Toxicity: DTBSCl₂ is considered moderately toxic and may cause irritation upon contact with skin, eyes, or respiratory system [].
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with water to form HCl gas, which is corrosive [].
  • Safety Precautions: Handle DTBSCl₂ under a fume hood with appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].

UNII

7SGG0354HO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18395-90-9

Wikipedia

Di-tert-butyldichlorosilane

General Manufacturing Information

Silane, dichlorobis(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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